N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid
Description
N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid (CAS: 1080421-71-1) is a synthetic organic compound with the molecular formula C₁₉H₂₇NO₅ and a molecular weight of 349.42 g/mol . Its structure comprises three key features:
- A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.
- A piperidine ring connected via an ether linkage to a para-substituted phenyl group.
- A propanoic acid side chain attached to the phenyl ring.
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and peptidomimetics. The Boc group enhances stability during synthetic processes while the carboxylic acid moiety allows for further functionalization or salt formation .
Properties
IUPAC Name |
3-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-12-10-16(11-13-20)24-15-7-4-14(5-8-15)6-9-17(21)22/h4-5,7-8,16H,6,9-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJYYEFFCTVVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group, a piperidine moiety, and a phenylpropanoic acid backbone. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Antibacterial Activity
Several studies have investigated the antibacterial properties of compounds similar to this compound. For instance, research evaluating various derivatives has shown varying degrees of effectiveness against different bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Streptococcus spp. |
|---|---|---|---|---|
| 12A | +++ | - | +++ | +++ |
| 12B | - | + | +++ | +++ |
| 11C | + | ++ | +++ | + |
| 11D | ++ | ++ | ++ | ++ |
| 7A | + | + | + | + |
Key:
-
- = No inhibition
-
- = Slightly active (5-10 mm)
- ++ = Moderately active (11-20 mm)
- +++ = Highly active (>20 mm)
From the data, compounds like 12A and 12B exhibit high activity against Staphylococcus aureus and Streptococcus spp., suggesting that modifications to the structure can enhance antibacterial efficacy .
Enzymatic Activity
In addition to antibacterial properties, N-Boc derivatives have been evaluated for their enzymatic activity. One study assessed the effect of similar compounds on urease, an enzyme critical for nitrogen metabolism. The results indicated that certain derivatives could inhibit urease activity, highlighting their potential as therapeutic agents in managing conditions related to urea metabolism .
Receptor Interaction and Therapeutic Potential
The Free Fatty Acid Receptor 4 (FFA4) has emerged as a target for metabolic diseases. Compounds structurally related to this compound have been synthesized and tested for their agonistic activity at FFA4. For example, one compound demonstrated a pEC50 value of 5.81 ± 0.04, indicating strong receptor selectivity and potential as an anti-diabetic agent .
Case Studies
- FFA4 Agonist Study : A study synthesized various derivatives targeting FFA4, with one compound showing superior agonistic activity compared to clinical standards. This highlights the therapeutic promise of N-Boc derivatives in treating metabolic disorders .
- Antibacterial Screening : In another investigation, compounds similar to this compound were screened against multiple bacterial strains. The findings suggested that structural modifications could significantly enhance antibacterial potency .
Scientific Research Applications
Chemical Properties and Structure
N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid features a tert-butoxycarbonyl (Boc) protecting group and a piperidin-4-yloxy moiety attached to a phenyl ring. This structure enhances its reactivity and utility in various synthetic pathways, particularly in the development of pharmaceutical agents .
Pharmaceutical Research
The compound serves as a crucial intermediate in synthesizing various organic molecules, particularly those relevant to drug development. Its structural attributes allow it to act as a building block for more complex pharmaceutical compounds.
Drug Development
This compound is noted for its role in developing inhibitors targeting specific enzymes involved in disease processes. For instance, research has highlighted its potential in inhibiting the enzyme ADAMTS7, which is implicated in the progression of atherosclerosis . The compound demonstrated potent inhibition of ADAMTS7 cleavage of protein substrates, suggesting its applicability in cardiovascular disease treatment.
Analgesics
This compound's structural similarity to known analgesics positions it as a candidate for developing new pain relief medications. Compounds derived from similar structures have been shown to possess potent analgesic properties with rapid onset and short duration, making them suitable for use in anesthesiology . The potential for this compound to exhibit similar properties warrants further investigation.
Medicinal Chemistry
In medicinal chemistry, the compound's ability to modify biological activity through structural changes is invaluable. It can be utilized to explore structure-activity relationships (SAR), which help identify how different substituents affect the biological efficacy of related compounds.
Mechanistic Studies
Molecular modeling studies involving this compound can provide insights into its interactions with biological targets. Understanding these interactions is crucial for optimizing drug design and enhancing therapeutic efficacy .
Biological Applications
The compound's biological applications extend beyond enzyme inhibition. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and neuroprotective activities.
Anti-inflammatory Properties
Research indicates that derivatives of compounds similar to this compound can inhibit soluble epoxide hydrolase (sEH), an enzyme linked to pain and inflammation . This suggests that the compound may contribute to developing anti-inflammatory therapies.
Neuroprotective Effects
Studies have shown that certain derivatives exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The ability to protect neuronal cells from damage makes this compound a candidate for further exploration in neuropharmacology.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Molecular Features
Key Observations:
Boc Protection : All Boc-protected analogs (rows 1–4) exhibit enhanced stability against nucleophilic attack, making them suitable for multi-step syntheses.
Trifluoromethyl in 3-[4-(Trifluoromethyl)phenyl]propanoic acid increases lipophilicity (logP ~2.5) compared to the hydroxyl group in 3-(4-hydroxyphenyl)propanoic acid (logP ~1.2) .
Acid vs. Ester : Methyl N-Boc-4-piperidinepropionate’s ester group (logP ~1.9) offers higher membrane permeability than the free carboxylic acid (logP ~1.2) in the target compound, though it requires hydrolysis for bioactivation .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Pharmacological Insights:
- Target Compound : Likely used in kinase inhibitors due to the piperidine-aryl ether motif, common in ATP-binding pocket interactions.
- Boc-3-(4-Pyridyl)-D-alanine: Potential for peptide-based therapeutics (e.g., enzyme inhibitors) due to chiral specificity .
- 3-(4-Hydroxyphenyl)propanoic acid: Found in natural products (e.g., phloretic acid), with applications in antioxidant and anti-inflammatory formulations .
Q & A
Q. What synthetic strategies are recommended for preparing N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid?
The synthesis typically involves three stages: (1) Boc protection of the piperidine amine to prevent unwanted side reactions, (2) coupling of the Boc-protected piperidine-4-ol with a halogenated phenylpropanoic acid derivative (e.g., bromophenyl or iodophenyl) via nucleophilic aromatic substitution, and (3) carboxylic acid activation/deprotection if intermediates are ester-protected. Key catalysts include AlCl₃ for Friedel-Crafts acylation (as seen in biphenyl acylation analogs) . For regioselective ether formation, Mitsunobu conditions (DIAD, PPh₃) or Pd-mediated cross-coupling may be employed .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques :
- ¹H/¹³C NMR to confirm Boc group integrity (tert-butyl signals at ~1.4 ppm) and aromatic/piperidine proton environments .
- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect deprotection byproducts (e.g., free piperidine).
- FT-IR to identify carbonyl stretches (Boc carbamate: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .
Q. What are the stability considerations for the Boc group under common reaction conditions?
The Boc group is stable under basic and neutral conditions but acid-sensitive . Avoid prolonged exposure to TFA, HCl, or Lewis acids like AlCl₃ unless intentional deprotection is needed. For example, AlCl₃-mediated Friedel-Crafts reactions require careful monitoring to prevent Boc cleavage . Storage at –20°C in anhydrous DMSO or DCM minimizes hydrolysis.
Advanced Research Questions
Q. How does the piperidin-4-yloxy moiety influence reactivity in cross-coupling reactions?
The ether-linked piperidine introduces steric hindrance, which can slow Suzuki-Miyaura couplings at the para position of the phenyl ring. However, the oxygen atom may act as a directing group in C–H activation reactions. For functionalization, prioritize Pd(OAc)₂/XPhos catalytic systems with aryl bromides over chlorides due to their higher reactivity . Computational modeling (DFT) can predict regioselectivity in such reactions .
Q. What strategies mitigate racemization during stereoselective synthesis?
Racemization often occurs at the carboxylic acid α-carbon under basic or high-temperature conditions. To minimize this:
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
Discrepancies may arise from solvent effects, tautomerism, or impurities. Solutions include:
Q. What in vitro assays are suitable for studying this compound’s pharmacological potential?
Given structural similarities to PPARγ agonists (e.g., N-(2-benzoylphenyl)-L-tyrosine derivatives), prioritize:
Q. How can computational modeling predict interactions with biological targets?
Use molecular docking (AutoDock Vina, Glide) with PPARγ’s ligand-binding domain (PDB: 1KNU) to identify key interactions:
- The Boc group may occupy the hydrophobic pocket near Leu330 and Phe282.
- The carboxylic acid likely forms hydrogen bonds with Ser289 and His449 . MD simulations (AMBER, GROMACS) can further evaluate binding stability over 100-ns trajectories.
Data Contradiction Analysis
Q. Discrepancies in reported yields for Boc-protected intermediates: How to troubleshoot?
Variability often stems from moisture sensitivity or competing side reactions. For example, AlCl₃-catalyzed acylations may yield byproducts if the Boc group is partially cleaved. Mitigate by:
Q. Conflicting biological activity How to validate target engagement?
Use orthogonal assays:
- SPR (surface plasmon resonance) to measure direct binding kinetics.
- Cellular thermal shift assays (CETSA) to confirm target stabilization in live cells.
- Knockout models (e.g., PPARγ-deficient cells) to verify mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
